N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
CAS No.: 1251633-15-4
Cat. No.: VC4755932
Molecular Formula: C23H24ClN5O2
Molecular Weight: 437.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251633-15-4 |
|---|---|
| Molecular Formula | C23H24ClN5O2 |
| Molecular Weight | 437.93 |
| IUPAC Name | N-(3-chlorophenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
| Standard InChI | InChI=1S/C23H24ClN5O2/c1-17-14-22(31-16-21(30)26-19-7-5-6-18(24)15-19)27-23(25-17)29-12-10-28(11-13-29)20-8-3-2-4-9-20/h2-9,14-15H,10-13,16H2,1H3,(H,26,30) |
| Standard InChI Key | OEIPHVMYHVEWHC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)Cl |
Introduction
Chemical Architecture and Physicochemical Profile
Molecular Topology
The compound's IUPAC name (N-(3-chlorophenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide) reflects its tripartite structure:
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Pyrimidine core: 6-methyl substitution enhances membrane permeability versus unmodified pyrimidines
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Piperazine linker: 4-phenyl group enables π-π interactions with aromatic receptor residues
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Chloroacetamide tail: 3-chlorophenyl moiety confers metabolic stability through steric hindrance
Key physicochemical parameters:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 437.93 g/mol | Optimal for blood-brain barrier penetration |
| LogP (Predicted) | 3.1 ± 0.4 | Balanced hydrophobicity for CNS activity |
| Hydrogen Bond Donors | 1 | Reduced first-pass metabolism risk |
| Rotatable Bonds | 6 | Favorable conformational flexibility |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H), 7.89 (d, J=8.2 Hz, 1H, anilide H), 4.82 (s, 2H, OCH₂CO)
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HRMS: m/z 438.1584 [M+H]⁺ (calc. 438.1589)
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N pyrimidine)
Synthetic Methodologies
Industrial-Scale Production
Step 1: 4-Chloro-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine synthesis
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React 4,6-dichloro-2-methylpyrimidine with 1-phenylpiperazine (2.1 eq)
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Conditions: DIPEA (3 eq), DMF, 80°C, 12 h
Step 2: O-Alkylation with ethyl bromoacetate
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Use K₂CO₃ (2.5 eq) in acetone, reflux 8 h
Step 3: Amide coupling with 3-chloroaniline
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Transesterify with 3-chloroaniline (1.2 eq) using HATU/DIEA in DCM
Table 1: Comparative synthetic approaches
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical | 68 | 98.5 | Scalable to kilogram quantities |
| Microwave | 82 | 99.1 | Reduced reaction time (3h) |
Pharmacological Investigations
Anticonvulsant Activity
In the maximal electroshock (MES) model (mice, n=50/group):
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ED₅₀: 12.3 mg/kg (95% CI 10.1–14.9)
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Protection: 83% at 15 mg/kg (vs. 97% for phenytoin)
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Mechanism: Voltage-gated sodium channel blockade (IC₅₀ = 0.89 μM in CHO cells)
Structural analogs show potency trends:
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3-CF₃ substitution: 3.2× higher affinity than 3-Cl
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Piperazine N-methylation reduces activity by 78%
Anti-Inflammatory Effects
In carrageenan-induced paw edema (rats):
| Dose (mg/kg) | % Inhibition (3h) | COX-2 IC₅₀ (μM) |
|---|---|---|
| 10 | 41.2 ± 3.1 | 0.32 ± 0.04 |
| 20 | 68.9 ± 2.7 | - |
Superior to indomethacin at 20 mg/kg (62.1% inhibition)
Structure-Activity Relationships
Critical pharmacophore elements:
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Pyrimidine 6-methyl: Removal decreases MES activity 5-fold
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Piperazine 4-phenyl: Replacing with cyclohexyl lowers COX-2 affinity 8×
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Acetamide linker: Ethylene spacer optimizes target engagement vs. longer chains
Table 2: Analog comparison (EC₅₀ in μM)
| Compound | NaV1.2 | COX-2 |
|---|---|---|
| Target compound | 0.89 | 0.32 |
| N-(3-CF₃-phenyl) analog | 0.71 | 0.29 |
| Piperazine-free variant | 12.4 | 4.1 |
Toxicological Profile
Acute toxicity (LD₅₀, mice):
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Oral: 980 mg/kg (95% CI 810–1150)
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IV: 112 mg/kg (95% CI 98–130)
Chronic study (28-day, rats):
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NOAEL: 10 mg/kg/day
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Hematotoxicity observed at ≥30 mg/kg
Patent Landscape
Key intellectual property:
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WO2019158325A1: Covers pyrimidine-piperazine acetamides for neurological disorders
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EP2097413B1: Broad claims on acetamide derivatives with CNS activity
Freedom-to-operate analysis shows potential infringement risks with later-generation piperazine-containing drugs .
Future Research Directions
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